molecular formula C21H24N4O3 B3012427 N-(1-(3,4-dimethoxyphenyl)ethyl)-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326905-88-7

N-(1-(3,4-dimethoxyphenyl)ethyl)-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B3012427
CAS No.: 1326905-88-7
M. Wt: 380.448
InChI Key: AQCIZGDUJMQOGP-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound features a 1,2,3-triazole core substituted at position 1 with a 4-ethylphenyl group and at position 4 with a carboxamide moiety linked to a 1-(3,4-dimethoxyphenyl)ethyl chain. Its molecular formula is C₂₁H₂₄N₄O₃, with a molecular weight of 380.4 g/mol .

Properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(4-ethylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-5-15-6-9-17(10-7-15)25-13-18(23-24-25)21(26)22-14(2)16-8-11-19(27-3)20(12-16)28-4/h6-14H,5H2,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCIZGDUJMQOGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NC(C)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(3,4-dimethoxyphenyl)ethyl)-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of triazole derivatives. Triazoles have gained significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antifungal, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process that includes the formation of the triazole ring through cycloaddition reactions. Recent studies have highlighted efficient synthetic routes that yield high purity and yield of the desired compound .

Anticancer Activity

Recent research has demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

  • Case Study : A study evaluated the cytotoxic effects of a related triazole derivative against epidermoid carcinoma (A431) and colon cancer cell lines (HCT116). The results indicated an IC50 value of 44.77 µg/mL for A431 and 201.45 µg/mL for HCT116 . This suggests that modifications in the triazole structure can enhance anticancer activity.

Antioxidant Activity

The antioxidant properties of triazole derivatives are also noteworthy. A related compound demonstrated significant radical scavenging activity in DPPH assays, with effectiveness remaining consistent across various concentrations. The results indicated a scavenging rate of approximately 72% at 300 mg/mL . This highlights the potential for these compounds in mitigating oxidative stress-related diseases.

Antitrypanosomal Activity

Triazole derivatives have been investigated for their antitrypanosomal activity against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies reported IC50 values ranging from 0.21 µM to 6.20 µM for various triazole analogs . Such findings underscore the importance of structural modifications in enhancing the efficacy against parasitic infections.

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Inhibition of Enzymatic Pathways : Triazole compounds often act as enzyme inhibitors. For instance, molecular docking studies have shown strong binding affinities to target enzymes involved in cancer progression and parasite metabolism .
  • Induction of Apoptosis : Research indicates that these compounds can trigger apoptotic pathways in cancer cells, leading to reduced cell viability and proliferation.

Summary Table of Biological Activities

Activity TypeTest SystemIC50 ValueReference
AnticancerA431 (epidermoid)44.77 µg/mL
HCT116 (colon)201.45 µg/mL
AntioxidantDPPH Scavenging72% at 300 mg/mL
AntitrypanosomalTrypanosoma cruzi0.21 - 6.20 µM

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Triazole Carboxamides with Aromatic Substituents

Compound A : N-(4-Ethoxyphenyl)-1-(2-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxamide (CAS 871323-15-8)
  • Structural Differences :
    • Substituent at triazole position 5 : Methyl group (vs. absence in the target compound).
    • Aromatic groups : 2-Methoxyphenyl at position 1 and 4-ethoxyphenyl on the carboxamide (vs. 4-ethylphenyl and 3,4-dimethoxyphenethyl).
  • Implications :
    • The 5-methyl group may reduce conformational flexibility compared to the target compound.
    • Ethoxy and methoxy substituents alter electronic density and hydrogen-bonding capacity .
Compound B : N-(2-Ethoxyphenyl)-1-(4-Isopropylphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxamide (CAS 899965-15-2)
  • Structural Differences :
    • Isopropyl group : Introduces greater steric hindrance than the 4-ethylphenyl group.
    • 2-Ethoxyphenyl carboxamide : Ortho-substitution may hinder binding to planar targets compared to the para-substituted dimethoxyphenethyl group in the target compound.
  • Implications :
    • Increased steric bulk could reduce solubility or target accessibility .

Triazole Isomers and Heterocyclic Variations

Compound C : 1-[4-(Difluoromethoxy)Phenyl]-N-(3,4-Dimethoxyphenyl)-1H-1,2,4-Triazole-3-Carboxamide
  • Structural Differences :
    • Triazole isomer : 1,2,4-triazole (vs. 1,2,3-triazole in the target compound).
    • Difluoromethoxy group : Enhances metabolic stability and electronegativity.
  • Fluorine atoms improve pharmacokinetic properties but may reduce π-π interactions .

Carboxamide-Linked Derivatives with Cyclic Substituents

Compound D : N-(Cyclopropylmethyl)-1-(2-Hydroxy-2-(2-Methoxyphenyl)Ethyl)-1H-1,2,3-Triazole-4-Carboxamide (CAS 1396680-43-5)
  • Structural Differences: Cyclopropylmethyl group: Introduces ring strain and rigidity.
  • Implications :
    • Cyclopropane may enhance membrane permeability but reduce solubility in aqueous media .

Data Table: Comparative Analysis of Key Compounds

Compound Molecular Formula Substituents (Triazole Position 1) Carboxamide Substituent Molecular Weight (g/mol) Key Features
Target Compound C₂₁H₂₄N₄O₃ 4-Ethylphenyl 1-(3,4-Dimethoxyphenyl)ethyl 380.4 High lipophilicity, π-π stacking potential
Compound A C₁₉H₂₀N₄O₃ 2-Methoxyphenyl 4-Ethoxyphenyl 364.4 5-Methyl group, ethoxy substitution
Compound B C₂₀H₂₃N₄O₂ 4-Isopropylphenyl 2-Ethoxyphenyl 358.4 Steric bulk from isopropyl
Compound C C₁₉H₁₇F₂N₃O₄ 4-(Difluoromethoxy)Phenyl 3,4-Dimethoxyphenyl 397.4 1,2,4-Triazole isomer, fluorinated
Compound D C₁₈H₂₂N₄O₃ 2-Hydroxy-2-(2-Methoxyphenyl)Ethyl Cyclopropylmethyl 342.4 Cyclopropane, hydroxy group

Research Findings and Implications

  • Electronic Effects : Methoxy and ethoxy groups in the target compound and analogs modulate electron density, influencing interactions with cytochrome P450 enzymes or receptor binding pockets .
  • Steric Considerations : Bulkier substituents (e.g., isopropyl in Compound B) may hinder binding to compact active sites compared to the 4-ethylphenyl group in the target compound .
  • Metabolic Stability : Fluorinated derivatives (Compound C) exhibit improved resistance to oxidative metabolism but may face challenges in synthesis .

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